Cas no 64750-89-6 (2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)-)

2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)- structure
64750-89-6 structure
Product Name:2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)-
Numero CAS:64750-89-6
MF:C7H9F3O2
MW:182.140372991562
CID:4100947
PubChem ID:5702870
Update Time:2025-11-02

2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)-
    • 2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (2Z)-
    • 4-amino-2-thioxo-3-p-tolyl-2,3-dihydro-thiazole-5-carboxylicacidanilide
    • ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate
    • SCHEMBL5704767
    • EN300-1460201
    • AKOS005063594
    • (Z)-4,4,4-Trifluoro-3-methyl-but-2-enoic acid ethyl ester
    • ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate
    • Ethyl 3-(trifluoromethyl)crotonate
    • MFCD00040846
    • ethyl 3-trifluoromethylcrotonate
    • 24490-03-7
    • Ethyl (3-trifluoromethyl)crotonate
    • 64750-89-6
    • Inchi: 1S/C7H9F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h4H,3H2,1-2H3/b5-4-
    • Chiave InChI: OSZLARYVWBUKTG-PLNGDYQASA-N
    • Sorrisi: C(OCC)(=O)/C=C(/C)\C(F)(F)F

Proprietà calcolate

  • Massa esatta: 182.05546401Da
  • Massa monoisotopica: 182.05546401Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 193
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 26.3Ų

2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-1460201-0.05g
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate
64750-89-6 95%
0.05g
$168.0 2023-06-06
Enamine
EN300-1460201-0.1g
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate
64750-89-6 95%
0.1g
$252.0 2023-06-06
Enamine
EN300-1460201-0.25g
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate
64750-89-6 95%
0.25g
$361.0 2023-06-06
Enamine
EN300-1460201-0.5g
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate
64750-89-6 95%
0.5g
$569.0 2023-06-06
Enamine
EN300-1460201-1.0g
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate
64750-89-6 95%
1g
$728.0 2023-06-06
Enamine
EN300-1460201-2.5g
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate
64750-89-6 95%
2.5g
$1428.0 2023-06-06
Enamine
EN300-1460201-5.0g
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate
64750-89-6 95%
5g
$2110.0 2023-06-06
Enamine
EN300-1460201-10.0g
ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate
64750-89-6 95%
10g
$3131.0 2023-06-06
1PlusChem
1P01GVSO-50mg
2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)-
64750-89-6 95%
50mg
$262.00 2024-04-22
1PlusChem
1P01GVSO-100mg
2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, ethyl ester, (Z)-
64750-89-6 95%
100mg
$363.00 2024-04-22
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